N-(3-fluorophenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core substituted with a carboxamide group at position 2. Key structural features include a 7-methyl group, a 4-oxo-1,4-dihydro motif, and a 1-[(phenylcarbamoyl)methyl] side chain.
Properties
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c1-15-10-11-19-22(31)20(24(32)28-18-9-5-6-16(25)12-18)13-29(23(19)26-15)14-21(30)27-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPANGHZDGKKYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound belongs to the naphthyridine class, characterized by a bicyclic structure that includes a nitrogen atom. Its chemical formula is C_{19}H_{19FN_2O_2 with a molecular weight of 336.37 g/mol.
The biological activity of this compound is attributed to its ability to modulate various cellular pathways:
- Cytotoxicity : Studies have shown that naphthyridine derivatives exhibit significant cytotoxic effects against cancer cell lines. The compound has demonstrated the ability to induce apoptosis in tumor cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
- Anti-inflammatory Activity : The compound has been noted for its ability to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vivo studies indicated that treatment with the compound at doses ranging from 1.25 to 5 mg/kg significantly reduced cytokine secretion and provided protection against endotoxin-induced lethality in mice .
- Antibiotic Enhancement : Recent research suggests that derivatives of naphthyridine can potentiate the effectiveness of fluoroquinolone antibiotics against multi-resistant bacterial strains. This synergistic effect enhances the overall antibacterial activity, indicating a potential role in treating infections alongside cancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of similar naphthyridine derivatives, providing insights into their therapeutic potential:
Scientific Research Applications
Chemical Properties and Structure
The compound features a naphthyridine core structure, which is known for its biological activity. The presence of the fluorophenyl group and the phenylcarbamoyl moiety contributes to its pharmacological properties. Its molecular formula is with a molecular weight of 313.33 g/mol.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds with a naphthyridine structure can inhibit various cancer cell lines. The specific compound under discussion has shown promise in modulating protein kinase activity, which is crucial for cell proliferation and survival in cancerous cells .
- A study highlighted its potential as a therapeutic agent in treating neoplasms, suggesting that it can induce apoptosis in cancer cells through specific signaling pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Biochemical Mechanisms
Understanding the biochemical mechanisms through which N-(3-fluorophenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects is crucial for its application:
- Protein Kinase Inhibition : The compound may act as an inhibitor of specific protein kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
- Interaction with DNA : Some studies suggest that naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Analogous 1,8-Naphthyridine-3-carboxamides
Structural Variations and Substituent Effects
Key Observations :
- Lipophilicity: The target compound’s phenylcarbamoylmethyl group (logP ~3.2, inferred from G611-0521 ) likely increases membrane permeability compared to polar substituents (e.g., 2-oxo-2-(propylamino)ethyl in G611-0521).
- Halogen Effects : Chloro/fluoro substituents (e.g., 5a3 ) improve target binding via halogen bonding but may reduce solubility.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the standard synthetic routes and reaction conditions for preparing this compound?
The compound is typically synthesized via a multi-step protocol involving:
- Condensation : Reaction of naphthyridine precursors with POCl₃ in N,N-dimethylformamide (DMF) under controlled heating (e.g., 80–100°C) to form intermediates .
- Substitution : Introduction of the phenylcarbamoylmethyl group at the N-1 position using nucleophilic reagents (e.g., amines) in polar aprotic solvents .
- Hydrolysis : Acidic or basic hydrolysis (e.g., NaOH in 1,4-dioxane/water) to generate the carboxylic acid moiety, followed by crystallization for purification . Key considerations: Optimize stoichiometry and temperature to minimize by-products (e.g., over-chlorination) .
Q. Which spectroscopic and analytical methods are used for structural confirmation?
- 1H/13C NMR : Characteristic peaks include aromatic protons (δ 7.2–8.9 ppm), amide NH (δ ~9.8–10.0 ppm), and methyl groups (δ ~2.5 ppm) .
- IR Spectroscopy : Bands at 1650–1685 cm⁻¹ confirm C=O (amide and keto groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for chlorinated analogs) and fragmentation patterns validate the molecular formula .
- Melting Point : Consistency with literature values (e.g., >300°C for crystalline derivatives) ensures purity .
Advanced Research Questions
Q. How do substituents at C-5, C-6, and C-7 influence biological activity in 1,8-naphthyridines?
Structure-Activity Relationship (SAR) Insights :
Q. What crystallographic tools and refinement protocols are recommended for structural elucidation?
- Software :
- SHELXL/SHELXS : For small-molecule refinement and structure solution via direct methods .
- WinGX : Integrates SHELX with ORTEP-3 for graphical visualization of thermal ellipsoids and hydrogen bonding .
- Methodology :
- Collect high-resolution data (d-spacing < 1 Å) to resolve disorder in flexible side chains (e.g., phenylcarbamoylmethyl).
- Use twin refinement (SHELXL) for crystals with pseudo-merohedral twinning .
Q. How can conflicting SAR data across studies be systematically addressed?
- Comparative Molecular Field Analysis (CoMFA) : Map steric/electrostatic fields to identify substituent-driven activity cliffs .
- Docking Studies : Validate binding modes against target proteins (e.g., c-Met kinase for antitumor activity) using software like AutoDock .
- Meta-Analysis : Normalize data across studies using metrics like IC₅₀ ratios relative to control compounds (e.g., etoposide) .
Q. What strategies improve synthetic yield and purity in large-scale preparations?
- Process Optimization :
- Replace traditional thermal methods with ultrasonication to accelerate reaction rates (e.g., 30-minute sonication vs. 12-hour reflux) .
- Use CS₂CO₃ as a mild base to reduce side reactions during substitutions .
Data Contradiction Analysis
- Example : reports that 6-unsubstituted derivatives exhibit superior cytotoxicity, while highlights 6-fluoro substitution for antibacterial efficacy.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
